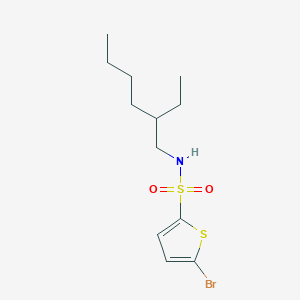
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFB belongs to the sulfonamide class of compounds, which are widely used in the pharmaceutical industry as antibacterial, antifungal, and diuretic agents. In recent years, DFB has been studied for its potential therapeutic effects in cancer treatment.
作用机制
The mechanism of action of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in cancer cells is not fully understood. However, studies suggest that 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways involved in cell growth and survival. 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide on human health.
实验室实验的优点和局限性
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has several advantages as a research tool, including its low toxicity profile, ease of synthesis, and potential therapeutic applications. However, limitations include its limited solubility in aqueous solutions and the need for further studies to determine its optimal dosage and administration.
未来方向
Further research is needed to fully understand the mechanism of action of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in cancer cells and to determine its potential applications in other diseases. Future studies should focus on optimizing the synthesis and formulation of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide for clinical use, as well as determining its pharmacokinetics and pharmacodynamics in humans. Additionally, research should investigate the potential use of 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide in combination with other therapies for enhanced efficacy.
合成方法
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylamine with various reagents such as 2,4-difluoronitrobenzene, followed by reduction and sulfonation. The final product is obtained through purification by column chromatography.
科学研究应用
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. Studies have shown that 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide can inhibit the proliferation of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
产品名称 |
2,4-difluoro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C15H15F2NO2S |
分子量 |
311.3 g/mol |
IUPAC 名称 |
2,4-difluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)18-21(19,20)15-8-5-12(16)9-14(15)17/h3-10,18H,1-2H3 |
InChI 键 |
SGCWESURKRNXKE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)





